Methyl 3,5-dibromo-4-methoxybenzoate
Overview
Description
Methyl 3,5-dibromo-4-methoxybenzoate is an organic compound with the molecular formula C9H8Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dibromo-4-methoxybenzoate can be synthesized through the bromination of methyl 4-methoxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to form methyl 3,5-dibromo-4-hydroxybenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of methyl 3,5-dibromo-4-formylbenzoate using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Products like methyl 3,5-dihydroxy-4-methoxybenzoate or methyl 3,5-diamino-4-methoxybenzoate.
Reduction: Methyl 3,5-dibromo-4-hydroxybenzoate.
Oxidation: Methyl 3,5-dibromo-4-formylbenzoate.
Scientific Research Applications
Methyl 3,5-dibromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,5-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 3,5-dibromo-2-hydroxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
Comparison: Methyl 3,5-dibromo-4-methoxybenzoate is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. For example, the methoxy group can enhance the compound’s solubility and stability, while the bromine atoms can increase its reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
methyl 3,5-dibromo-4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKXYZHQCIFDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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